6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
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Overview
Description
6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a purine base fused with a pyrrolo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine can be achieved through a multi-step process. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process typically involves:
Formation of N-phthalimidoaziridines: These are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments.
Thermolysis: The N-phthalimidoaziridines are heated in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines.
Cyclization: The final step involves the cyclization of the prepared propargylic derivatives to form the desired pyrrolo[3,4-c]pyrrole structure.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- 5-(6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole
Uniqueness
6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-2-4-14(5-3-1)22-6-12-8-23(9-13(12)7-22)17-15-16(19-10-18-15)20-11-21-17/h1-5,10-13H,6-9H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSGQBZGJREJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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